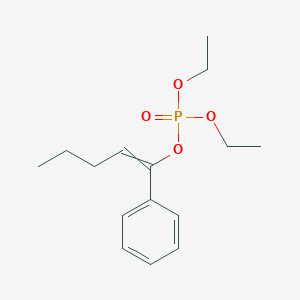

Diethyl 1-phenylpent-1-en-1-yl phosphate

Description

Diethyl 1-phenylpent-1-en-1-yl phosphate is an organophosphorus compound characterized by a pentenyl chain substituted with a phenyl group at the α-position and a diethyl phosphate ester moiety. These compounds are typically synthesized via phosphorylation reactions or rearrangements like the Phospha-Brook rearrangement, as observed in related α-hydroxyphosphonate syntheses .

Properties

CAS No. |

922186-08-1 |

|---|---|

Molecular Formula |

C15H23O4P |

Molecular Weight |

298.31 g/mol |

IUPAC Name |

diethyl 1-phenylpent-1-enyl phosphate |

InChI |

InChI=1S/C15H23O4P/c1-4-7-13-15(14-11-9-8-10-12-14)19-20(16,17-5-2)18-6-3/h8-13H,4-7H2,1-3H3 |

InChI Key |

IZWYRNNXSODRDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(C1=CC=CC=C1)OP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-phenylpent-1-en-1-yl phosphate typically involves the reaction of diethyl phosphite with a suitable phenylpentene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Phospha-Brook Rearrangement

This rearrangement involves the migration of a phosphorus group across a carbonyl group, converting α-hydroxyphosphonates into more stable phosphonate esters. For similar organophosphates, this reaction occurs via:

-

Deprotonation of the α-hydroxyl group to form an oxyanion.

-

Nucleophilic attack on the phosphorus center, leading to P-C bond cleavage.

-

Formation of a carbanion intermediate stabilized by aromatic groups, followed by protonation .

Ene-Yne Metathesis

While not directly observed for this compound, related allylphosphonates undergo cross-metathesis with alkenes under catalytic conditions (e.g., Grubbs catalysts). These reactions generate tetrasubstituted alkenes with preserved stereochemistry .

Structural and Reactivity Analysis

Key Structural Insights :

-

The pent-1-en-1-yl group enhances conjugation, influencing stability and reactivity compared to shorter-chain analogs .

-

Phosphate ester groups act as electron-withdrawing moieties, directing regioselectivity in electrophilic additions .

Experimental Considerations

-

Synthesis Optimization : Use of catalytic bases (e.g., Na₂CO₃) or transition metals to control regio- and stereoselectivity .

-

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexanes) is critical for isolating pure products .

-

Thermal Stability : Potential for elimination or rearrangement under elevated temperatures.

-

Biological Interactions : Mechanistic studies on enzyme binding or toxicity.

Scientific Research Applications

Diethyl 1-phenylpent-1-en-1-yl phosphate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to create various organophosphorus compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 1-phenylpent-1-en-1-yl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Key Observations :

Microbial and Hormonal Interactions

Physicochemical Properties

- Stability : Vinyl phosphates (e.g., diethyl 1-phenylvinyl phosphate) are more reactive toward hydrolysis due to the electron-deficient vinyl group, whereas longer alkyl chains (e.g., pentenyl) may enhance stability .

- Chromatographic Behavior : α-Hydroxyphosphonate byproducts (e.g., triazole-containing analogs) exhibit distinct NMR profiles, with ¹H-³¹P HMBC experiments aiding structural differentiation .

Biological Activity

Diethyl 1-phenylpent-1-en-1-yl phosphate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of organophosphates, characterized by the presence of a phosphate group attached to an alkene. Its molecular formula is . The compound's structure is pivotal in determining its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition:

Research indicates that organophosphates can act as inhibitors of various enzymes, including acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to neurotoxic effects .

2. Antiproliferative Effects:

Studies have shown that certain phosphonate compounds exhibit antiproliferative activity against cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

3. Cytotoxicity:

The cytotoxic effects of this compound have been evaluated in vitro. Results suggest that at higher concentrations, the compound can induce cell death in various human cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies

Several case studies have explored the biological implications of this compound:

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of this compound on neuronal cells. Results indicated significant alterations in cell viability and morphology, with evidence of apoptosis being observed at concentrations above 10 µM.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against breast cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM, demonstrating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Effect | IC50/EC50 Value |

|---|---|---|

| AChE Inhibition | Neurotoxicity | Not specified |

| Antiproliferative | Cancer cell growth inhibition | ~15 µM |

| Cytotoxicity | Induction of apoptosis | >10 µM |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular receptors and enzymes plays a crucial role. For instance, the inhibition of AChE leads to an accumulation of acetylcholine, which may disrupt normal neurotransmission and contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.